BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole

SARS-CoV-2 3CLpro inhibition Antiviral drug discovery Regioisomerism

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole (CAS 924859-14-3) is a synthetic, diaryl-substituted 1H-imidazole derivative with the molecular formula C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.77 g·mol⁻¹. It carries a 4-chlorophenyl substituent at the imidazole C2 position and a 3,4-dimethoxyphenyl substituent at the C5 position, a substitution topology that distinguishes it from regioisomeric analogs bearing reversed or alternative aryl arrangements.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 924859-14-3
Cat. No. B7816571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
CAS924859-14-3
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=C(N2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H15ClN2O2/c1-21-15-8-5-12(9-16(15)22-2)14-10-19-17(20-14)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20)
InChIKeyGSVDQCPSNBBBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole (CAS 924859-14-3): Procurement-Relevant Identity and Baseline Specifications


2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole (CAS 924859-14-3) is a synthetic, diaryl-substituted 1H-imidazole derivative with the molecular formula C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.77 g·mol⁻¹ . It carries a 4-chlorophenyl substituent at the imidazole C2 position and a 3,4-dimethoxyphenyl substituent at the C5 position, a substitution topology that distinguishes it from regioisomeric analogs bearing reversed or alternative aryl arrangements . Commercially available at ≥95% purity, with lot-specific HPLC assays confirming up to 98.0% purity . Predicted physicochemical parameters include a density of 1.251 ± 0.06 g·cm⁻³ and a boiling point of 516.0 ± 50.0 °C (ACD/Labs Percepta) .

Why 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole Cannot Be Replaced by Generic Imidazole Analogs


The specific 2,5-diaryl substitution pattern of this compound is structurally non-interchangeable with its closest regioisomer, 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9), which has been independently characterized as a SARS-CoV-2 3CLpro inhibitor with an IC₅₀ of 7.7 µM against the ancestral Wuhan strain [1]. In imidazole-based pharmacophores, the positional arrangement of aryl substituents dictates both molecular recognition at target binding sites and bulk physicochemical behavior including solubility and metabolic stability . A related series of 2,4,5-trisubstituted imidazoles bearing a 3,4-dimethoxyphenyl group at C4 and a 2-chlorophenyl at C5 demonstrated HeLa cytotoxicity IC₅₀ values in the 2.7–6.9 µM range ; translocating the dimethoxyphenyl from C4 to C5 and the chlorophenyl from C2 to C5 would profoundly alter potency and selectivity profiles. Generic imidazole substitution without attention to positional isomerism introduces uncharacterized variables that compromise experimental reproducibility and industrial decision-making.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole (CAS 924859-14-3)


Regioisomeric Differentiation: Positional Isomer Comparison with 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole

The target compound is the C2-(4-chlorophenyl)/C5-(3,4-dimethoxyphenyl) regioisomer of 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9, Vora et al., 2024). Compound 9 demonstrated 3CLpro enzyme inhibition IC₅₀ = 5.1 µM and antiviral IC₅₀ values of 7.7 µM (Wuhan) and 7.4 µM (Delta variant) in virus-infected cell assays [1]. The target compound has not been evaluated in this assay system, representing an untested but synthetically accessible structural isomer. Procurement of the correct regioisomer is critical: the two compounds share identical molecular formula and molecular weight, creating risk of misidentification if identity verification relies solely on mass spectrometry or CAS registry number .

SARS-CoV-2 3CLpro inhibition Antiviral drug discovery Regioisomerism

Purity Benchmarking: Lot-Specific Assay Data vs. Industry Minimum for Research-Grade Imidazole Building Blocks

The target compound is supplied at 98.0% purity verified by HPLC , exceeding the industry-standard ≥95% purity baseline for research-grade imidazole building blocks . This ≥3.0 percentage-point improvement reduces the total impurity burden from ≤5.0% to ≤2.0%, a quantitatively meaningful difference for dose-response experiments where unidentified impurities at the 5% level can generate artifacts in biochemical and cell-based assays .

Chemical procurement Purity specification Building block quality control

SAR Context: Positional Dependence of 3,4-Dimethoxyphenyl Substitution in Imidazole-Based Cytotoxic Agents

In the Chennamsetti et al. (2023) study, 5-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-(substituted phenyl)-1H-imidazoles demonstrated HeLa cytotoxicity IC₅₀ values of 2.7–6.9 µM, with the 4-cyanophenoxy analog (3e) achieving 2.7 ± 0.44 µM versus cisplatin's 7.06 ± 0.36 µM . The target compound differs in two critical positional aspects: (i) the 3,4-dimethoxyphenyl group resides at C5 rather than C4, and (ii) the chlorophenyl group is at C2 rather than C5. Molecular docking in the reference study established that the dimethoxyphenyl oxygen atoms form key hydrogen bonds within the EGFR active site; relocating this pharmacophore from C4 to C5 would reorient these interactions and potentially alter kinase selectivity . The target compound's C2-chlorophenyl/C5-dimethoxyphenyl topology constitutes an untested, commercially accessible chemical space for exploring EGFR-targeted cytotoxicity with a novel binding trajectory .

Structure-activity relationship Anticancer imidazoles EGFR inhibition

Inventory Risk Mitigation: InChIKey-Verified Identity vs. Commercially Mislabeled Regioisomer Listings

A commercially listed product sharing the same CAS number (924859-14-3) has been labeled as '2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazole' , which would represent a distinct C4-dimethoxyphenyl regioisomer. The InChIKey GSVDQCPSNBBBGQ-UHFFFAOYSA-N unambiguously resolves the correct topology: the canonical SMILES (COC1=CC=C(C2=CN=C(C3=CC=C(Cl)C=C3)N2)C=C1OC) confirms the 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl) substitution pattern . Regioisomeric imidazoles with identical molecular formula can co-elute under standard reversed-phase HPLC conditions and produce identical molecular ions in mass spectrometry, making spectroscopic verification essential. Procurement officers should cross-reference the InChIKey, not solely the CAS registry number or IUPAC name, when placing orders, and request batch-specific ¹H NMR spectra upon receipt .

Chemical inventory management Isomer verification Quality assurance

Predicted Physicochemical Differentiation: Density and Boiling Point vs. Monoaryl Imidazole Building Blocks

The compound exhibits a predicted density of 1.251 ± 0.06 g·cm⁻³ and a predicted boiling point of 516.0 ± 50.0 °C (ACD/Labs Percepta) . These values distinguish it from simpler imidazole building blocks such as 2-(3,4-dimethoxyphenyl)imidazole (CAS 1119531-20-2, MW 204.23 g·mol⁻¹, lacking the 4-chlorophenyl substituent) . The elevated boiling point and density arise from the extended π-conjugation and increased molecular weight conferred by the diaryl substitution pattern, which directly impacts solvent selection during recrystallization, chromatographic purification, and the design of formulation protocols where volatility or density governs process feasibility .

Physicochemical characterization Process chemistry Formulation development

Validated Application Scenarios for 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole (CAS 924859-14-3)


Antiviral Drug Discovery: 3CLpro Inhibitor Scaffold Exploration

The compound's regioisomer, 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole, demonstrated IC₅₀ values of 5.1–7.7 µM against SARS-CoV-2 3CLpro enzyme and virus-infected cells [1]. The target compound, bearing the inverted C2/C5 substitution topology, represents a scaffold for SAR exploration to determine whether this alternative isomer retains, enhances, or loses 3CLpro inhibitory activity. Procurement of this exact regioisomer enables head-to-head comparative enzymology studies that would establish the positional dependence of antiviral potency in the diaryl-imidazole chemotype.

Oncology Lead Generation: EGFR-Targeted Cytotoxicity SAR

A closely related 2,4,5-trisubstituted imidazole series with the 3,4-dimethoxyphenyl group at C4 showed HeLa cytotoxicity IC₅₀ values as low as 2.7 µM—a 2.6-fold improvement over cisplatin (7.06 µM)—mediated through EGFR binding . The target compound relocates the dimethoxyphenyl pharmacophore from C4 to C5, offering an untested binding mode. This compound can serve as a starting scaffold for synthesizing derivative libraries aimed at identifying EGFR inhibitors with improved selectivity or resistance profiles.

Chemical Process Development: Diaryl-Imidazole Purification and Formulation Studies

With a predicted boiling point of 516 °C and density of 1.251 g·cm⁻³ , this compound occupies a distinct physicochemical space relative to monoaryl imidazole building blocks. Process chemists can use it to develop and validate purification protocols—including recrystallization solvent screening, flash chromatography gradient optimization, and preparative HPLC method development—for high-molecular-weight diaryl heterocycles. The 98.0% lot-verified purity provides a reliable starting point for method validation.

Chemical Biology Probe Development: Positional Isomer Tool Compounds

The unambiguous InChIKey (GSVDQCPSNBBBGQ-UHFFFAOYSA-N) and canonical SMILES establish this compound as a well-defined positional isomer that can be paired with its C4-dimethoxyphenyl regioisomer to create isomeric probe sets. Such matched molecular pairs are valuable for chemical biology studies aimed at dissecting the positional dependence of target engagement, cellular permeability, and metabolic stability—all of which can vary dramatically between regioisomers despite identical molecular formula and molecular weight.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.